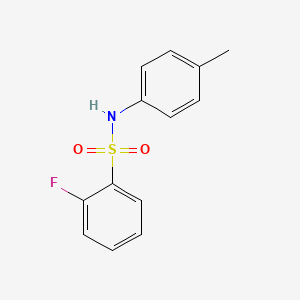
2-fluoro-N-(p-tolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(p-tolyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
Target of Action
The primary target of 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate in bacteria, making it a key target for antibacterial drugs .
Mode of Action
The compound inhibits dihydropteroate synthetase by mimicking the natural substrate, para-aminobenzoic acid (PABA) . The structural similarity between sulfonamides and PABA allows the compound to bind to the enzyme and block its activity, thereby inhibiting the production of folate .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway . This leads to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleic acids. As a result, bacterial DNA synthesis is inhibited, preventing cell division and growth .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of bacterial DNA synthesis by this compound leads to the cessation of bacterial growth and replication . This makes it an effective antibacterial agent, particularly against bacteria that rely on folate synthesis for growth and survival .
Action Environment
The action of sulfonamides can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to the enzyme, reducing its efficacy . Additionally, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution .
Advantages and Limitations for Lab Experiments
One advantage of using 2-fluoro-N-(p-tolyl)benzenesulfonamide in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation, cancer growth, and viral replication. Another advantage is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation of using this compound is its potential toxicity. It can cause side effects such as liver damage and gastrointestinal problems, which need to be taken into account when designing experiments.
Future Directions
There are several future directions for the study of 2-fluoro-N-(p-tolyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its biological activities and potential therapeutic applications. Another direction is to explore its use in combination with other drugs for the treatment of diseases such as cancer and viral infections. Additionally, the development of new analogs of this compound with improved efficacy and reduced toxicity is an area of active research.
In conclusion, this compound is a sulfonamide derivative that has various biological activities and is widely used in scientific research. Its synthesis method is relatively simple, and it has potential therapeutic applications for the treatment of inflammatory diseases, cancer, and viral infections. However, its potential toxicity needs to be taken into account when designing experiments. There are several future directions for the study of this compound, including further investigation of its mechanism of action and the development of new analogs with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 2-fluoro-N-(p-tolyl)benzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid, which can be purified by recrystallization. This method is widely used in the laboratory for the synthesis of this compound.
Scientific Research Applications
2-Fluoro-N-(p-tolyl)benzenesulfonamide has been extensively studied for its biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It also exhibits anti-cancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections.
Safety and Hazards
properties
IUPAC Name |
2-fluoro-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-10-6-8-11(9-7-10)15-18(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCCZIHEYGEEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

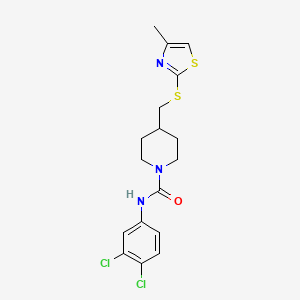
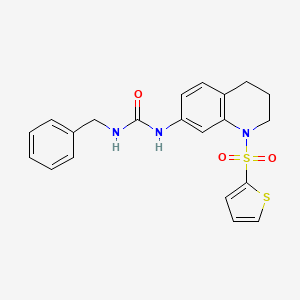
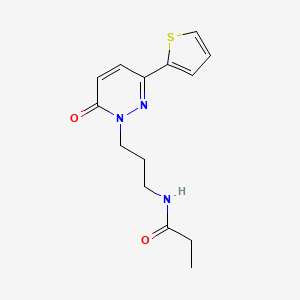

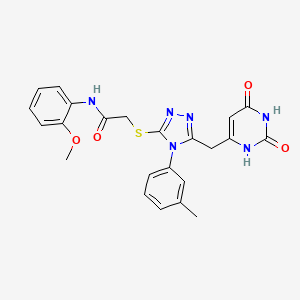


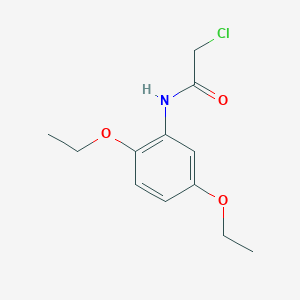
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2881209.png)
![4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881210.png)
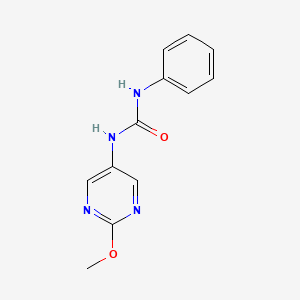
![2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2881212.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2881214.png)
![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/no-structure.png)